10,10'-二溴-9,9'-联蒽

描述

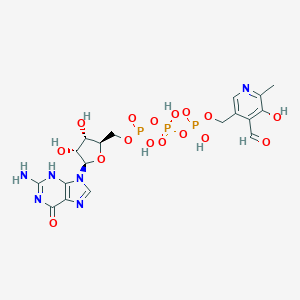

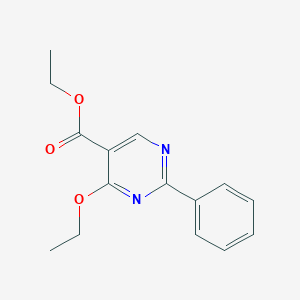

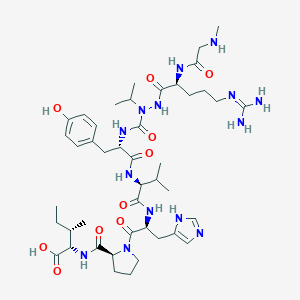

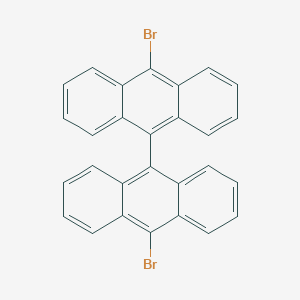

10,10'-Dibromo-9,9'-bianthracene (DBB) is a heterocyclic aromatic compound composed of two bianthryl rings fused together. It is a white crystalline solid with a melting point of 185°C and a boiling point of 590°C. DBB is insoluble in water but soluble in organic solvents. It is used in the synthesis of organic compounds, polymers, and dyes. It can also be used as a photoinitiator in the manufacture of polymers and as a starting material for the synthesis of other aromatic compounds.

科学研究应用

石墨烯纳米带的合成

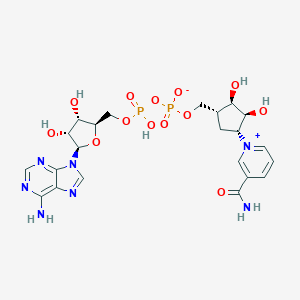

DBBA被用作合成石墨烯纳米带(GNRs)的前驱体。 这些GNRs通过自下而上的方法在金属表面合成 . DBBA前驱体在室温下自组装成Au(111)上的有序致密单层 . 这个过程导致形成直线分子线结构,其中每个前驱体中的Br原子沿线轴相邻 .

GNRs长度和方向的控制

DBBA的使用允许在GNR合成过程中控制长度和方向 . 这是该领域的一个重大挑战,DBBA的使用在实现更长且排列整齐的GNR生长方面显示出希望 .

致密单层形成

DBBA前驱体可以在Au晶体表面形成有序的致密单层 . 这种致密单层对于长且定向的GNR生长至关重要 .

抑制随机扩散和解吸

在聚合过程中,致密堆积的DBBA结构抑制了DBBA在Au表面上的随机扩散和解吸 . 这导致更高效的聚合,并导致更长且定向的GNR生长 .

Au晶面对GNR生长的影响

作用机制

Target of Action

The primary target of 10,10’-Dibromo-9,9’-bianthracene (DBBA) is the graphene nanoribbon (GNR) . GNRs are quasi-one-dimensional graphene structures that have attracted the interest of researchers worldwide due to their unique characteristics .

Mode of Action

DBBA interacts with its target, the GNR, through a process known as on-surface synthesis . This process involves a manifold of temperature-assisted reactions like dehalogenation, debromination, or Ullman-coupling on metal surfaces . Scanning tunneling microscopy has shown that DBBA precursors deposited on Au(111) at room temperature self-assemble into a well-ordered dense monolayer . The straight molecular wire structure is formed where Br atoms in each precursor are adjacent along the wire axis .

Biochemical Pathways

The biochemical pathway involved in the action of DBBA is the polymerization of the DBBA precursors . The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement . This results in more long and oriented GNR growth compared to the conventional growth method .

Result of Action

The result of DBBA’s action is the formation of long and oriented GNRs . These GNRs have atomically-precise chemical structures, making them suitable materials for the fabrication of novel electronic devices .

Action Environment

The action of DBBA is influenced by environmental factors such as the type of metal surface and temperature . For instance, an investigation of the effect of the Au crystalline plane on the GNR growth revealed further anisotropic GNR growth on Au (100) compared to Au (111) due to the stronger interactions of DBBA with Au (100) .

安全和危害

未来方向

The future directions of research involving 10,10’-Dibromo-9,9’-bianthracene are focused on controlling graphene nanoribbon growth from a well-ordered precursor monolayer to achieve more long and oriented graphene nanoribbons . This is significant for the development of high-speed field-effect transistors .

生化分析

Biochemical Properties

10,10’-Dibromo-9,9’-bianthracene has been shown to interact with various biomolecules in the process of graphene nanoribbon synthesis

Cellular Effects

Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .

Molecular Mechanism

The molecular mechanism of 10,10’-Dibromo-9,9’-bianthracene primarily involves its role in the synthesis of graphene nanoribbons . It undergoes a series of temperature-assisted reactions, including dehalogenation, debromination, and Ullman-coupling on metal surfaces .

Temporal Effects in Laboratory Settings

In laboratory settings, 10,10’-Dibromo-9,9’-bianthracene is stable and does not readily degrade . It is used as a precursor in the synthesis of graphene nanoribbons, and its effects over time are primarily observed in this context .

Metabolic Pathways

Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .

Transport and Distribution

Its primary use is in the synthesis of graphene nanoribbons on metal surfaces .

Subcellular Localization

Its primary use is in the synthesis of graphene nanoribbons, and it is not typically associated with biological systems .

属性

IUPAC Name |

9-bromo-10-(10-bromoanthracen-9-yl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16Br2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNLGXEAGTSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569912 | |

| Record name | 10,10'-Dibromo-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121848-75-7 | |

| Record name | 10,10'-Dibromo-9,9'-bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DBBA serves as a highly versatile precursor for the bottom-up synthesis of graphene nanoribbons (GNRs) [, , , , , , , , ]. These nanomaterials exhibit unique electronic properties with promising applications in nanoelectronics.

A: Research comparing DBBA reactions on Cu(111) and Cu(110) highlights the importance of substrate structure []. While GNRs can form on Cu(111), the open, anisotropic structure of Cu(110) promotes strong molecule-substrate interactions. This hinders the typical Ullmann coupling and instead leads to the formation of flat nanographenes [].

A: Temperature acts as a critical control parameter in DBBA polymerization and GNR formation [, , , ]. On Au(111), for example, DBBA remains intact at room temperature but undergoes dehalogenation and polymerization upon heating. The specific temperature thresholds for these processes vary depending on the substrate reactivity [].

A: Yes, research on Au(110) reveals a pathway where cyclodehydrogenation of DBBA precedes polymerization at elevated temperatures (470 K), ultimately affecting GNR formation []. This finding highlights the complexity of on-surface reactions and the potential for different reaction sequences.

A: Achieving a well-ordered, dense monolayer of DBBA on Au(111) has been shown to promote the growth of longer, more oriented GNRs []. This organized starting point helps to suppress random diffusion and desorption of DBBA molecules during the polymerization process, leading to improved control over GNR morphology [].

A: DBBA, with a molecular formula of C28H16Br2 and a molecular weight of 524.24 g/mol, has been characterized using various techniques, including scanning tunneling microscopy (STM) [, , , , ], X-ray photoemission spectroscopy (XPS) [, , , ], X-ray absorption spectroscopy (XAS) [], and Raman spectroscopy [, , ].

A: Yes, density functional theory (DFT) calculations have been employed to investigate the interactions of DBBA and its derivatives with metal surfaces [, , ]. These simulations provide insights into adsorption energies, charge transfer between molecule and substrate, and the electronic structure evolution during GNR formation [, ].

A: Studies have demonstrated the enantioselective adsorption of DBBA on chiral PdGa surfaces []. This observation opens doors for exploring asymmetric synthesis and heterogeneous enantioselective catalysis using DBBA and similar precursors on chiral substrates.

A: Researchers have developed an etchant-free transfer method using polyvinyl alcohol (PVA) films to transfer DBBA-derived GNRs from gold substrates to SiO2, facilitating further characterization and potential device applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)